molecular formula C17H23N3O B11736552 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine

Cat. No.: B11736552
M. Wt: 285.4 g/mol
InChI Key: OUZOFENBUGSBTJ-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is an organic compound that features a pyrazole ring substituted with a cyclopentyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopentyl and methoxyphenyl groups. One common method involves the reaction of 4-methoxybenzylamine with cyclopentanone and hydrazine hydrate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the cyclopentyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]heptylamine: Similar structure but with a heptyl group instead of a methoxyphenyl group.

    N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine: Contains an additional pyrazole ring.

Uniqueness

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is unique due to the presence of both cyclopentyl and methoxyphenyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C17H23N3O/c1-21-17-8-6-14(7-9-17)10-18-11-15-12-19-20(13-15)16-4-2-3-5-16/h6-9,12-13,16,18H,2-5,10-11H2,1H3

InChI Key

OUZOFENBUGSBTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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